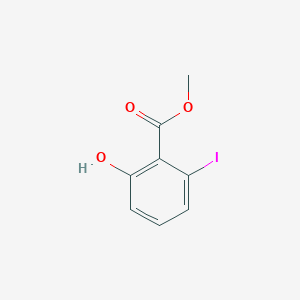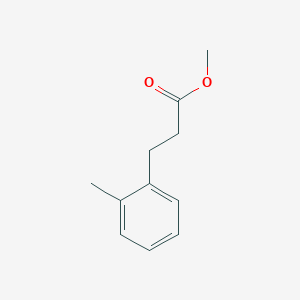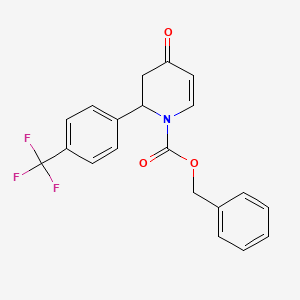
1-Boc-5-bromo-5,6-dihydropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a pyridine ring, a carboxylic acid group, a bromine atom, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester typically involves the following steps:
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
- 1(2H)-Pyridinecarboxylic acid, 5-chloro-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
- 1(2H)-Pyridinecarboxylic acid, 5-fluoro-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
- 1(2H)-Pyridinecarboxylic acid, 5-iodo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs.
属性
分子式 |
C10H14BrNO3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
tert-butyl 3-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h4-5,7H,6H2,1-3H3 |
InChI 键 |
ULILWQKGILNYGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C=CC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)

![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)

